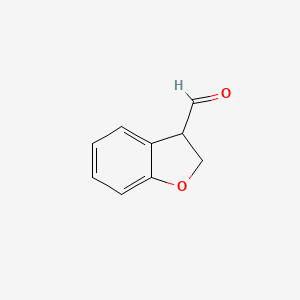2,3-Dihydrobenzofuran-3-carbaldehyde
CAS No.:
Cat. No.: VC16258053
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8O2 |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzofuran-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2 |
| Standard InChI Key | UYKRFVFZLRLLKA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2O1)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2,3-Dihydrobenzofuran-3-carbaldehyde (C₉H₈O₂) has a molecular weight of 148.16 g/mol . Its structure comprises a benzene ring fused to a partially saturated furan ring, with the aldehyde group (-CHO) substituted at position 3 of the dihydrofuran moiety. Key physicochemical properties remain poorly characterized due to the compound’s limited commercial availability and research focus on its positional isomer.
Table 1: Basic Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| CAS Registry Number | 36054-77-0 (2-carbaldehyde)* |
| Synonyms | 2,3-Dihydro-1-benzofuran-3-carbaldehyde (theoretical) |
*Note: The CAS number 36054-77-0 corresponds to the 2-carbaldehyde isomer , highlighting the need for careful structural verification.
Synthetic Methodologies
Challenges in Isomer-Specific Synthesis
-
Bromination: Starting from p-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde.
-
Etherification: Coupling with 1-bromo-2-chloroethane using DMF/K₂CO₃ at 40–50°C.
-
Acetal Protection: Reaction with ethylene glycol catalyzed by p-toluenesulfonic acid in toluene (90–100°C).
-
Cyclization: Magnesium-mediated self-cyclization in methyl THF at 40–50°C.
Adapting this route to target the 3-carbaldehyde would require strategic modification of substitution patterns during the bromination and cyclization steps.
Table 2: Comparative Synthesis Parameters for Dihydrobenzofuran Carbaldehydes
Structural Isomerism and Analytical Challenges
Distinguishing Positional Isomers
Nuclear magnetic resonance (NMR) spectroscopy remains critical for differentiating 2- and 3-carbaldehyde isomers:
-
¹H NMR: Aldehyde proton chemical shifts typically appear at δ 9.8–10.2 ppm. In the 2-isomer, this proton shows coupling with adjacent dihydrofuran protons (J ≈ 2–4 Hz), absent in the 3-substituted derivative .
-
¹³C NMR: The aldehyde carbon resonates at δ 190–200 ppm. Ring current effects from the benzene moiety create distinct shift patterns between isomers.
Mass spectrometric fragmentation patterns also differ, with the 2-carbaldehyde exhibiting characteristic loss of CO (28 Da) prior to ring cleavage .
| Compound | Target | EC₅₀ (nM) | Selectivity (PPARα/γ) |
|---|---|---|---|
| 2-Carboxylic acid | PPARα | 1.2 | >500 |
| 3-Carboxaldehyde* | – | – | – |
| Fenofibrate | PPARα | 1,500 | 50 |
*Data unavailable for 3-carbaldehyde; table illustrates knowledge gaps.
Analytical Characterization Techniques
Spectroscopic Fingerprinting
Hypothetical characterization data for 3-carbaldehyde can be extrapolated from 2-isomer studies :
-
IR Spectroscopy: Strong absorption at ~1,710 cm⁻¹ (C=O stretch), with furan ring vibrations at 1,580–1,620 cm⁻¹.
-
UV-Vis: π→π* transitions in the benzofuran system produce λmax ≈ 270–290 nm (ε ≈ 5,000–10,000 M⁻¹cm⁻¹).
High-resolution mass spectrometry (HRMS) would provide definitive molecular formula confirmation, with expected [M+H]⁺ at m/z 149.0603 (calc. for C₉H₉O₂⁺).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume